

Application Notes: Fluorescein-NAD⁺ Based Assays for CD38 Enzyme Activity

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Compound of Interest

Compound Name: *Fluorescein-NAD⁺*

Cat. No.: *B15073621*

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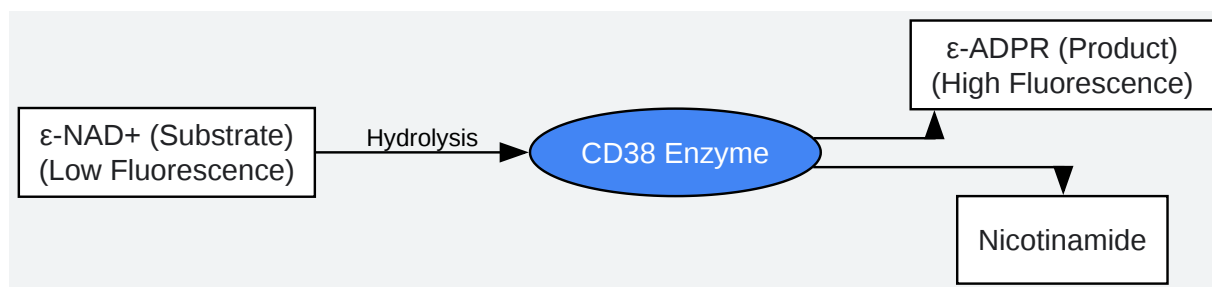
Introduction

Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a critical role in cellular signaling and nicotinamide adenine dinucleotide (NAD⁺) metabolism.^{[1][2]} Its primary enzymatic activities are the hydrolysis of NAD⁺ to adenosine diphosphate-ribose (ADPR) and the synthesis of cyclic ADP-ribose (cADPR), a second messenger involved in calcium mobilization.^{[3][4]} Given that NAD⁺ levels decline with age and during certain diseases, and CD38 is a major consumer of NAD⁺, it has emerged as a significant therapeutic target for metabolic disorders, age-related conditions, and cancer.^[5]

These application notes provide a detailed protocol for measuring the NAD-glycohydrolase (NADase) activity of CD38 using a fluorescent NAD⁺ analog. While the specific substrate requested is **fluorescein-NAD⁺**, the most widely characterized and utilized fluorescent substrate for CD38 hydrolase activity is 1,N6-etheno-NAD⁺ (ϵ -NAD⁺). The enzymatic cleavage of ϵ -NAD⁺ by CD38 yields ϵ -ADPR, a highly fluorescent product. The principles and protocols detailed herein for the ϵ -NAD⁺ assay are directly applicable and adaptable for **fluorescein-NAD⁺** or other fluorescent NAD⁺ analogs, with adjustments for the specific fluorophore's excitation and emission wavelengths. This method offers a sensitive, continuous, and high-throughput-compatible alternative to traditional HPLC-based assays.

Principle of the Assay

The CD38 enzymatic assay leverages a fluorogenic substrate, a modified NAD⁺ molecule that is weakly fluorescent. When CD38 cleaves the glycosidic bond between the nicotinamide and ribose moieties, it releases a fluorescent product. The rate of increase in fluorescence intensity is directly proportional to the CD38 enzyme's hydrolase activity. This allows for real-time kinetic measurements and is suitable for screening potential CD38 inhibitors, which would cause a reduction in the rate of fluorescence generation.

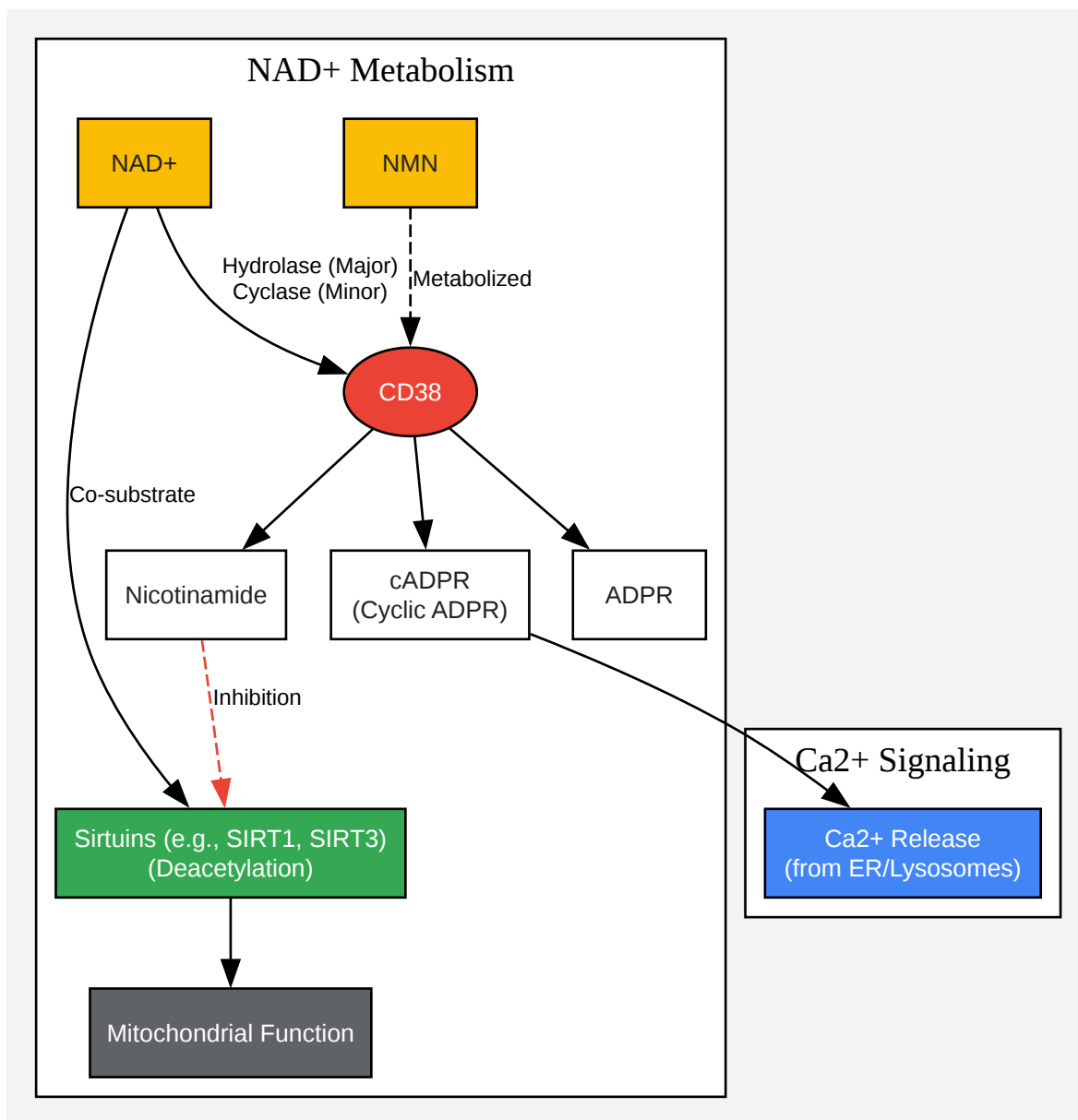


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Caption: Principle of the fluorescent CD38 hydrolase assay.

CD38 Signaling and Metabolic Pathway

CD38 is a key regulator of cellular NAD⁺ levels. By consuming NAD⁺, it influences the activity of other NAD⁺-dependent enzymes, such as sirtuins and Poly (ADP-ribose) polymerases (PARPs), which are crucial for mitochondrial function, DNA repair, and metabolic regulation. The products of the CD38 reaction, cADPR and ADPR, are also important signaling molecules, primarily involved in regulating intracellular calcium release.



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Caption: CD38's central role in NAD⁺ metabolism and calcium signaling.

Experimental Protocols

This section provides a detailed protocol for measuring CD38 hydrolase activity using recombinant human CD38 and ϵ -NAD⁺ in a 96-well plate format. The protocol can be adapted for cell or tissue lysates and for screening inhibitors.

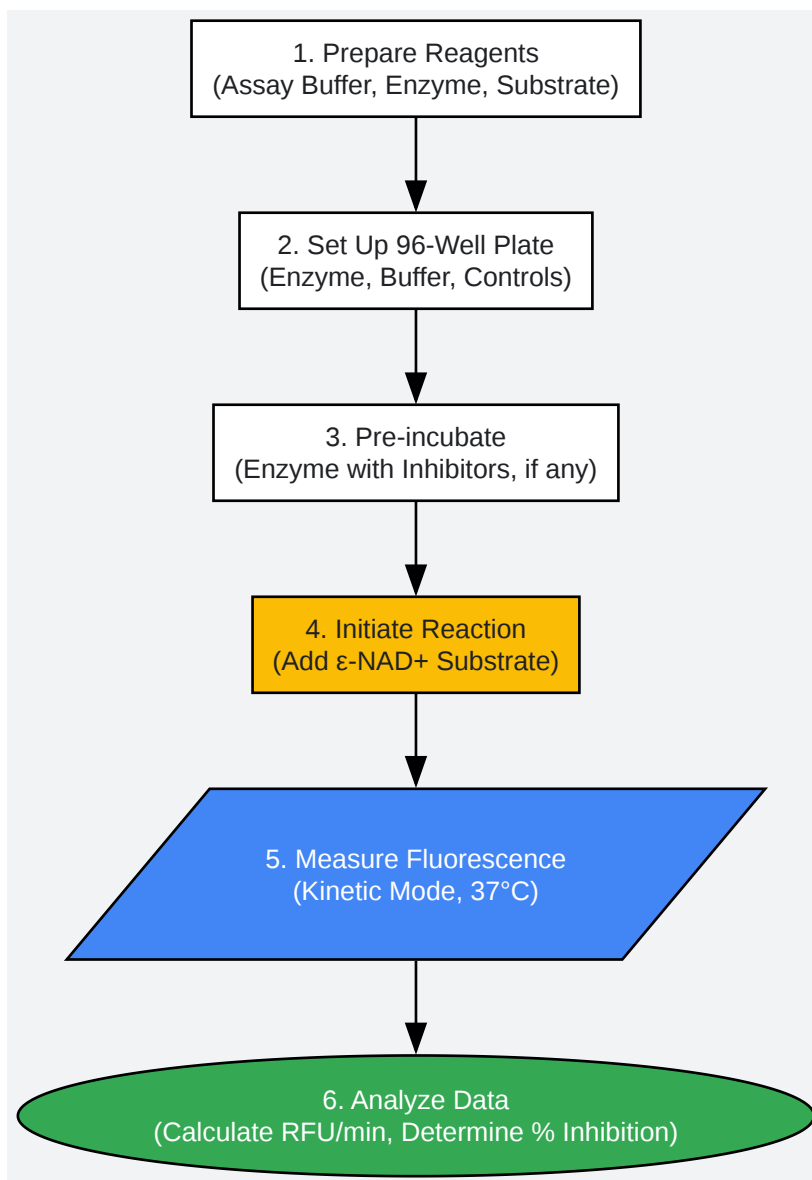
Materials and Reagents

Reagent	Supplier Example	Storage
Recombinant Human CD38	R&D Systems, BPS Bioscience	-80°C
ε-NAD ⁺ (N6-Etheno-NAD)	Sigma-Aldrich, BPS Bioscience	-20°C (Protect from light)
CD38 Assay Buffer	(See composition below)	4°C or -20°C
CD38 Inhibitor (e.g., Apigenin)	Sigma-Aldrich, BPS Bioscience	-20°C
96-well white, flat-bottom plates	Corning, Greiner	Room Temperature

CD38 Assay Buffer Composition:

- 25 mM Tris-HCl, pH 7.5
- 150 mM NaCl
- 1 mM MgCl₂
- 0.05% BSA (Bovine Serum Albumin)
- Adjust pH to 7.5 and filter-sterilize.

Protocol 1: Recombinant CD38 Hydrolase Activity Assay



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Caption: General experimental workflow for the CD38 fluorescent assay.

Step-by-Step Procedure:

- Reagent Preparation:
 - Thaw all reagents on ice.
 - Prepare CD38 Assay Buffer as described above.

- Dilute recombinant CD38 enzyme in cold CD38 Assay Buffer to the desired final concentration (e.g., a 2X stock of 20 ng/μL for a final concentration of 10 ng/μL).
- Prepare ε-NAD⁺ substrate in CD38 Assay Buffer (e.g., a 2X stock of 400 μM for a final concentration of 200 μM). Protect from light.
- Assay Plate Setup:
 - Prepare the following in a 96-well white plate (final volume will be 100 μL):
 - Enzyme Control Wells: 50 μL of 2X CD38 enzyme solution.
 - Background Control Wells (No Enzyme): 50 μL of CD38 Assay Buffer.
 - Solvent Control Wells (for inhibitor screening): 50 μL of 2X CD38 enzyme solution containing the same final concentration of solvent (e.g., DMSO) as the inhibitor wells.
 - Inhibitor Wells: 50 μL of 2X CD38 enzyme solution pre-mixed with the desired concentration of inhibitor.
- Pre-incubation (for inhibitor screening):
 - If screening inhibitors, add the test compounds to the appropriate wells and gently mix.
 - Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.
- Reaction Initiation:
 - Start the enzymatic reaction by adding 50 μL of the 2X ε-NAD⁺ substrate solution to all wells. Mix gently by pipetting or using a plate shaker.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
 - Measure the fluorescence in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

- Data Analysis:
 - For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence signal (Relative Fluorescence Units, RFU) versus time plot (RFU/min).
 - Subtract the background rate (from "No Enzyme" wells) from all other readings.
 - For inhibitor screening, calculate the percent inhibition using the following formula: % Inhibition = $[1 - (\text{Rate of Inhibitor Well} / \text{Rate of Solvent Control Well})] * 100$

Protocol 2: CD38 Activity from Cell or Tissue Lysates

- Sample Preparation:
 - Homogenize tissue samples or lyse cells in a suitable lysis buffer (e.g., NETN lysis buffer) on ice.
 - Centrifuge the lysate to pellet debris and collect the supernatant.
 - Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
- Assay Procedure:
 - Follow the same procedure as for the recombinant enzyme, but instead of the enzyme solution, add 50-100 µg of total protein lysate to each well.
 - Normalize the volume with lysis buffer across all sample wells.
 - Always include a "lysate background" control (lysate without ε-NAD⁺) for each sample.

Data Presentation

Quantitative data should be organized for clarity and easy interpretation.

Table 1: Typical Reagent Concentrations and Assay Parameters

Parameter	Recommended Value	Notes
Source of Enzyme	Recombinant Human CD38	Cell/tissue lysates can also be used (50-100 µg protein/well)
Enzyme Concentration	5-20 ng/µL	Optimal concentration should be determined empirically.
Substrate	ε-NAD ⁺	For Fluorescein-NAD ⁺ , optimize concentration based on K _m .
Substrate Concentration	100-400 µM	Should be near or above the K _m for accurate kinetics.
Final Reaction Volume	100 µL	Can be scaled down for 384-well plates.
Incubation Temperature	37°C	
Reaction Time	30-60 minutes	Ensure measurements are taken within the linear phase of the reaction.

Table 2: Fluorescence Plate Reader Settings

Parameter	Setting for ε-ADPR	Setting for Fluorescein	Notes
Excitation Wavelength (Ex)	~300 nm	~494 nm	Must be optimized for the specific instrument and fluorophore.
Emission Wavelength (Em)	~410 nm	~521 nm	
Read Mode	Kinetic	Kinetic	
Data Interval	1-2 minutes	1-2 minutes	
Temperature Control	37°C	37°C	

Table 3: Example IC₅₀ Values for Known CD38 Inhibitors

Inhibitor	Reported IC ₅₀	Assay Type
Apigenin	~15-25 µM	Hydrolase Activity
Quercetin	~5-10 µM	Cyclase Activity
78c	~50 nM	Hydrolase Activity
Isatuximab (antibody)	~1 µg/mL	Hydrolase Activity

Note: IC₅₀ values can vary significantly based on assay conditions (e.g., substrate concentration, enzyme source).

Troubleshooting and Considerations

- **High Background Fluorescence:** Ensure the ε-NAD⁺ or **fluorescein-NAD⁺** substrate is protected from light to prevent degradation. Check the purity of reagents and use high-quality microplates.
- **No or Low Signal:** The enzyme may be inactive. Verify enzyme activity with a positive control. Ensure the buffer pH and composition are optimal. Increase enzyme or substrate concentration.
- **Non-linear Reaction Rate:** This may occur due to substrate depletion or product inhibition. Use a lower enzyme concentration or shorten the measurement time to analyze only the initial linear velocity.
- **Compound Interference:** Test compounds may be inherently fluorescent or act as quenchers. Always run a control with the compound in the absence of the enzyme to check for interference.

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